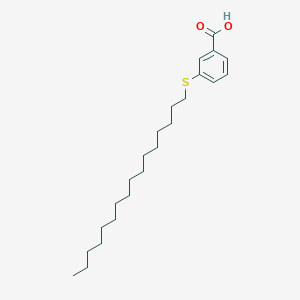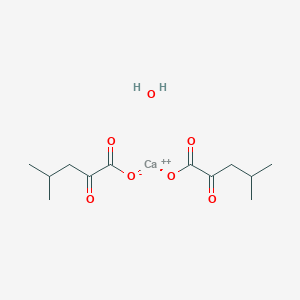
5-methylpyrimidine-2,4-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “5-methylpyrimidine-2,4-dithiol” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “5-methylpyrimidine-2,4-dithiol” involves several steps, each requiring precise reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations occur. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the formation of the compound.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation and Control: Advanced automation systems are used to monitor and control the reaction conditions, ensuring consistency and quality.
Quality Control: Rigorous quality control measures are implemented to verify the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with the identifier “5-methylpyrimidine-2,4-dithiol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving the compound with the identifier “this compound” typically use reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to accelerate the reactions.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and transformed compounds that retain the core structure of the original molecule.
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “5-methylpyrimidine-2,4-dithiol” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is utilized in the production of materials, coatings, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of the compound with the identifier “5-methylpyrimidine-2,4-dithiol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: The compound can influence signal transduction pathways, altering the communication between cells and their environment.
Eigenschaften
IUPAC Name |
5-methylpyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRLVMSUOWYRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
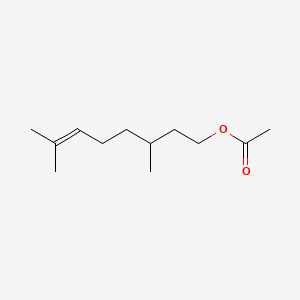

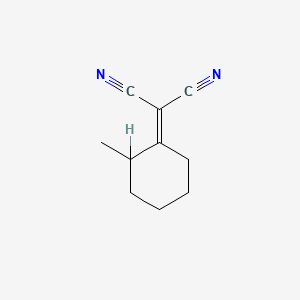
![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)


![N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide](/img/structure/B7772162.png)
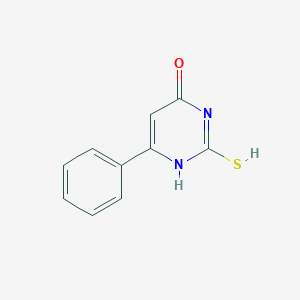
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)



